molecular formula C14H18ClN3O3 B2563493 (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034300-24-6

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2563493
CAS RN: 2034300-24-6
M. Wt: 311.77
InChI Key: HXDNFMPTHLDYLM-UHFFFAOYSA-N
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Description

“(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” is a chemical compound. It is related to a series of compounds that have been identified as inhibitors of ALK5 , a receptor that plays a critical role in the progression of fibrotic diseases and tumor invasiveness . The development of small inhibitors targeting ALK5 has been validated as a potential therapeutic strategy for fibrotic diseases and cancer .

Scientific Research Applications

Structural Importance

The indole scaffold serves as the basis for various synthetic drug molecules. Its presence in compounds like lysergic acid diethylamide (LSD) and strychnine underscores its significance in medicinal chemistry .

Conclusion

Indole derivatives, including our compound, hold immense potential for novel therapeutic applications. Researchers continue to explore their multifaceted biological activities, making them a fascinating area of study . If you need further details or have additional questions, feel free to ask! 😊

properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c15-11-7-16-14(17-8-11)21-12-1-4-18(9-12)13(19)10-2-5-20-6-3-10/h7-8,10,12H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDNFMPTHLDYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

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